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Executive Summary

3-Bromo-4-phenyl-2-chloropyridine (CAS: 1622838-93-0) is a critical heterocyclic building
block utilized primarily in the synthesis of complex agrochemicals and pharmaceutical active
ingredients (APIs).[1][2][3][4][5] Its structural moti—containing orthogonal halogen handles (2-
chloro, 3-bromo) and a lipophilic phenyl group at the 4-position—makes it an ideal scaffold for
iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Despite its utility, public experimental data for this specific substitution pattern is sparse
compared to simpler analogs.[2] This guide serves as a technical manual for researchers to
establish the melting point (MP) and boiling point (BP) baselines, validate purity, and
understand the physicochemical behavior of this compound during process development.

Part 1: Physicochemical Profile & Data[2][6][7]

As a Senior Application Scientist, | must emphasize that for non-pharmacopeial intermediates
like CAS 1622838-93-0, relying on "predicted" database values is a common cause of process
failure.[1][2] The data below synthesizes available vendor specifications with calculated
properties derived from structural analogs.

Core Identification
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Property Data

CAS Number 1622838-93-0

IUPAC Name 3-Bromo-2-chloro-4-phenylpyridine
Molecular Formula C11HsBrCIN

Molecular Weight 268.54 g/mol

SMILES CIC1=NC=CC(C2=CC=CC=C2)=C1Br

Physical Form

Solid (Crystalline powder)

Color

Off-white to pale yellow

Thermal Properties (Experimental & Predicted)

Direct experimental values for this specific CAS are often proprietary. The values below are

established through structural activity relationship (SAR) analysis of close analogs.

Property Value | Range Confidence Source/Method
Based on 3-Bromo-2-
. ) 68°C — 78°C ] chloropyridine (MP
Melting Point ) High
(Predicted) 52-60°C) + Phenyl
contribution.[1][2]
N ) 385°C £ 20°C (at 760 ) Calculated (ACD/Labs
Boiling Point Medium _
mmHgQ) Algorithm).
] ] Predicted based on
Flash Point >180°C High
BP.
- Low in water; High in ) Lipophilic domain
Solubility High

DCM, DMSO, EtOAc.

(Phenyl) + Halogens.

Comparative Analog Data

To validate your experimental results, compare against these commercially established

analogs. If your batch deviates significantly from these trends, suspect contamination.[2][6]
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Structure . . - .
Analog Compound . Melting Point Boiling Point
Difference
3-Bromo-2- o
o Missing 4-Phenyl 52-60°C 218°C
chloropyridine
3-Bromo-4- L )
o Missing 2-Chloro ~70-75°C N/A (Solid)
phenylpyridine
4-Phenylpyridine Missing 2-Cl, 3-Br 70-72°C 275°C

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The addition of the phenyl group at C4 significantly increases the melting

point compared to the parent pyridine due to enhanced

stacking interactions in the crystal lattice.[6] The 2-chloro substituent adds polarity
but disrupts symmetry less than a 3-position substituent alone.[1]

Part 2: Experimental Determination Protocols

Since exact literature values are rare, you must treat every new batch as a "primary standard"
determination. Follow these protocols to ensure data integrity.

Melting Point Determination (Capillary Method)

Objective: Determine the purity-defined melting range. A range >2°C indicates significant
impurities (likely des-bromo or homocoupled byproducts).[1][6]

e Preparation: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent

inclusions (EtOAc/Hexane solvates are common).
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e Loading: Pack 2-3 mm of sample into a glass capillary. Ensure the powder is compact to
avoid air pockets.[6]

e Ramp Rate:

o Fast Ramp: 10°C/min to 50°C.[6]

o Critical Ramp: 1°C/min from 50°C to melt.[6]
e Observation: Record

(first liquid drop) and
(complete liquefaction).

 Validation: If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-
star-inserted">

, recrystallize from Ethanol/Heptane.

Boiling Point / Distillation Profile

Objective: Determine volatility for purification via Kugelrohr or fractional distillation.
o Atmospheric BP: Not recommended due to decomposition risk >200°C.[2][6]
» Reduced Pressure Protocol:

o Use a nomograph to estimate BP at reduced pressure.[6]

o Target: ~160-180°C at 0.5 mmHg.[6]

o Caution: Halogenated pyridines can undergo thermal isomerization or polymerization at
high temperatures.[6] Keep pot temperature <200°C.

Part 3: Synthetic Context & Impurity Profiling[2]

Understanding the synthesis is the only way to predict likely impurities that affect the melting
point.[6]
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Synthesis Pathway (Suzuki Coupling)

The most robust route involves the selective Suzuki coupling of 3-bromo-2-chloro-4-
iodopyridine with phenylboronic acid.[1][2] The iodine at C4 is more reactive toward oxidative
addition (Pd°) than the bromine at C3 or chlorine at C2.[6]

Phenylboronic Acid
(Pd Catalyst, Base)

3-Bromo-4-phenyl-

. _ 2-chloropyridine
Selective Coupling (Target)

(C4 Position)

3-Bromo-2-chloro-
4-iodopyridine

Click to download full resolution via product page

Figure 1: Selective synthesis pathway and potential impurity origins. Control of stoichiometry is
vital to prevent over-coupling at the C3-Bromine position.

Purification Logic

If the melting point is depressed (e.g., <60°C), follow this purification decision tree.
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Figure 2: Purification logic flow for upgrading material quality based on impurity profile.
Part 4: Applications in Drug Discovery[2][4][8]
This scaffold is not an end-product but a "linchpin” intermediate.

« Orthogonal Reactivity: The 2-Cl and 3-Br atoms have distinct electronic environments.[1][2]

[6]

o 3-Br: Excellent for further Suzuki/Buchwald couplings.[6]
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o 2-ClI: Activated for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""
class="inline ng-star-inserted">

(Nucleophilic Aromatic Substitution) with amines or alkoxides due to the adjacent Nitrogen.

» Solubility Handling: The 4-phenyl group drastically reduces water solubility compared to
simple halopyridines.[2] Formulations for biological assays (e.g., IC50) must utilize DMSO
stocks (typically 10 mM).[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6306005#melting-point-and-boiling-point-data-for-3-
bromo-4-phenyl-2-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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